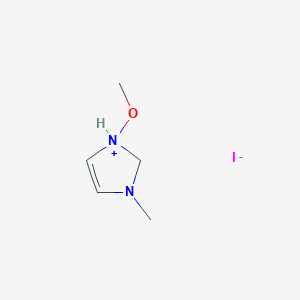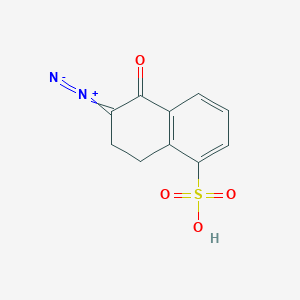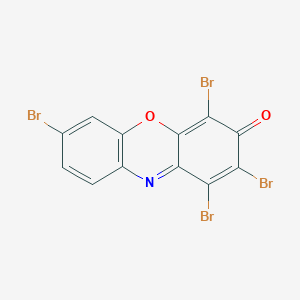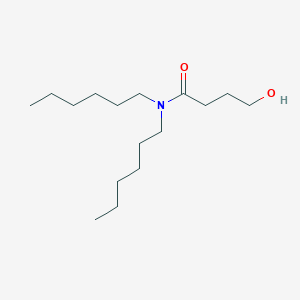![molecular formula C20H20N4O3S B14198643 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide CAS No. 920272-54-4](/img/structure/B14198643.png)
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzenesulfonyl group, and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzamide with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-pyridylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and catalysts ensures the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can regenerate the original amino groups. Substitution reactions can produce a variety of substituted sulfonamides with different functional groups.
Aplicaciones Científicas De Investigación
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the pyridinyl group can interact with receptor sites, modulating signal transduction pathways. These interactions contribute to the compound’s biological effects and therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar antibacterial properties.
Pyridinyl Derivatives: Compounds such as pyridoxine (vitamin B6) and isoniazid (an anti-tuberculosis drug) contain the pyridinyl group and have distinct biological activities.
Uniqueness
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
920272-54-4 |
|---|---|
Fórmula molecular |
C20H20N4O3S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-[1-amino-2-(benzenesulfonamido)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C20H20N4O3S/c21-19(14-23-28(26,27)18-4-2-1-3-5-18)15-6-8-16(9-7-15)20(25)24-17-10-12-22-13-11-17/h1-13,19,23H,14,21H2,(H,22,24,25) |
Clave InChI |
YMFJEQMANGWMOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Benzoylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B14198568.png)



![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)


![4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline](/img/structure/B14198636.png)



![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)
